rac-Pinocembrin 7-Benzyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

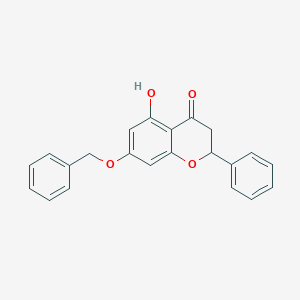

rac-Pinocembrin 7-Benzyl Ester is a complex organic compound with the molecular formula C22H18O4. This compound belongs to the class of flavonoids, which are known for their diverse biological activities and potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of rac-Pinocembrin 7-Benzyl Ester typically involves the condensation of appropriate phenolic and ketonic precursors under acidic or basic conditions. One common method involves the use of a Claisen-Schmidt condensation reaction, where a phenolic aldehyde reacts with a ketone in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography .

化学反応の分析

Hydrolysis Reactions

The benzyl ester group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for modifying bioavailability and probing structural activity relationships.

-

Acidic Hydrolysis :

Cleavage of the ester bond occurs in the presence of HCl or H₂SO₄, yielding pinocembrin (aglycone) and benzyl alcohol. Reaction rates depend on temperature and acid concentration . -

Basic Hydrolysis (Saponification) :

Treatment with NaOH or KOH produces the sodium/potassium salt of pinocembrin-7-carboxylic acid. This pathway is utilized to generate water-soluble derivatives for pharmacological studies .

Reaction Conditions

| Reagent | Temperature | Time | Product |

|---|---|---|---|

| 1M HCl (aq) | 80°C | 4h | Pinocembrin + Benzyl alcohol |

| 0.5M NaOH (ethanol) | 60°C | 2h | Pinocembrin-7-carboxylate salt |

Oxidation and Reduction

The compound’s hydroxyl and carbonyl groups participate in redox reactions:

-

Oxidation :

The phenolic -OH groups are oxidized to quinones using KMnO₄ or CrO₃. This reaction is pH-dependent, with optimal yields in alkaline media . -

Reduction :

The carbonyl group at the 4-position is reduced to a secondary alcohol using NaBH₄ or LiAlHḢ₄, forming dihydro-pinocembrin derivatives. Catalytic hydrogenation (H₂/Pd-C) achieves similar results under milder conditions .

Key Observations

-

Oxidation products exhibit enhanced electrophilicity, correlating with increased antioxidant activity in ROS scavenging assays .

-

Reduced derivatives show improved stability in physiological pH environments .

Electrophilic Aromatic Substitution

The phenyl rings undergo halogenation and nitration:

| Reaction | Reagent | Position | Product Application |

|---|---|---|---|

| Bromination | Br₂ (FeBr₃ catalyst) | 3'- and 5'- | Antimicrobial derivatives |

| Nitration | HNO₃/H₂SO₄ | 4'- | Precursors for amine synthesis |

Radical Scavenging and Antioxidant Mechanisms

The compound modulates oxidative stress via two pathways:

-

Direct ROS Neutralization :

-

Enzyme Interaction :

Dual Concentration-Dependent Effects

-

Low concentrations (≤50 µM) : Antigenotoxic (reduced DNA fragmentation in comet assays) .

-

High concentrations (≥100 µM) : Pro-oxidant effects due to redox cycling .

Study 1: Inhibition of Advanced Glycation End Products (AGEs)

-

Method : Incubation with BSA/glucose system (37°C, 4 days).

-

Results :

-

Mechanism : Competitive binding to lysine residues, preventing glycation .

Study 2: Antimicrobial Activity

-

Pathogens Tested : Staphylococcus aureus, Escherichia coli.

-

Findings :

Comparative Reactivity

| Feature | rac-Pinocembrin 7-Benzyl Ester | Pinocembrin |

|---|---|---|

| Ester Hydrolysis | Rapid (t₁/₂ = 1.5h in 1M HCl) | Not applicable |

| Antioxidant IC₅₀ | 12.5 µM (·OH) | 18.7 µM (·OH) |

| Solubility | Lipophilic (logP = 3.2) | Hydrophilic |

科学的研究の応用

Overview

rac-Pinocembrin 7-Benzyl Ester is a flavonoid compound with the molecular formula C22H18O4. It has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry, material science, and biochemistry. This article delves into its applications, supported by comprehensive data and case studies.

Medicinal Chemistry

- Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity by scavenging reactive oxygen species (ROS) and enhancing antioxidant enzyme activity. This property is crucial for developing therapies against oxidative stress-related diseases.

- Anti-inflammatory Effects : The compound has been studied for its ability to inhibit inflammatory pathways by downregulating pro-inflammatory cytokines. This makes it a candidate for treating conditions such as asthma and allergic rhinitis, where inflammation plays a pivotal role .

- Cell Viability : Studies have shown that this compound can influence cell viability positively in various biological assays. For instance, it has been tested in vitro for its effects on different cell types, demonstrating potential protective effects against cytotoxic agents .

- Therapeutic Potential : The compound is being investigated for its therapeutic effects in cancer treatment and cardiovascular diseases. Its ability to modulate key signaling pathways involved in cell proliferation and apoptosis is of particular interest .

Material Science

- Polymer Development : this compound is utilized in the synthesis of novel materials, particularly in developing biodegradable polymers that can have applications in drug delivery systems and tissue engineering.

Case Studies

Several studies highlight the applications of this compound:

- Study on Allergic Inflammation : A study demonstrated that propolis extracts containing this compound effectively reduced histamine release and pro-inflammatory cytokine expression in animal models of allergic rhinitis .

- Antioxidant Activity Assessment : In vitro assays showed that this compound significantly reduced ROS production in stimulated immune cells, indicating its potential as an antioxidant agent .

作用機序

The mechanism of action of rac-Pinocembrin 7-Benzyl Ester involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes. Additionally, it can inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes .

類似化合物との比較

Similar Compounds

7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one: Similar structure but with different substituents.

Dihydromyricetin: Known for its antioxidant and anti-inflammatory properties

Uniqueness

rac-Pinocembrin 7-Benzyl Ester stands out due to its unique combination of hydroxyl and phenylmethoxy groups, which contribute to its distinct chemical reactivity and biological activity .

生物活性

rac-Pinocembrin 7-Benzyl Ester is a synthetic derivative of pinocembrin, a flavonoid with significant biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of medicine and pharmacology. The following sections will explore its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H18O4

- Classification : Flavonoid

Antioxidant Properties

This compound exhibits notable antioxidant activity. It has been shown to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cells. This activity is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. In animal models, this compound has demonstrated the ability to reduce inflammation in conditions such as acute lung injury induced by lipopolysaccharides (LPS) .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of pathogens. Studies have indicated that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections .

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The mechanisms involve modulation of cell cycle regulators and induction of oxidative stress within cancer cells .

The biological effects of this compound are attributed to several mechanisms:

- Oxidative Stress Modulation : By enhancing antioxidant enzyme activity and scavenging ROS, it protects cells from oxidative damage.

- Cytokine Regulation : It downregulates the expression of inflammatory mediators, thus mitigating inflammatory responses.

- Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest and promotes apoptosis through various signaling pathways .

Case Studies

| Study | Findings | |

|---|---|---|

| Research on Antioxidant Activity | Demonstrated significant ROS scavenging ability in vitro | Supports its use in oxidative stress-related conditions |

| Study on Anti-inflammatory Effects | Reduced levels of TNF-α and IL-6 in LPS-induced models | Suggests potential for treating inflammatory diseases |

| Investigation into Antimicrobial Properties | Inhibited growth of multiple bacterial strains | Indicates potential as an antimicrobial agent |

| Clinical Trials on Anticancer Activity | Induced apoptosis in various cancer cell lines | Promising candidate for cancer therapy |

特性

IUPAC Name |

5-hydroxy-2-phenyl-7-phenylmethoxy-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O4/c23-18-11-17(25-14-15-7-3-1-4-8-15)12-21-22(18)19(24)13-20(26-21)16-9-5-2-6-10-16/h1-12,20,23H,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMIVNKIMIQMIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)OCC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。